

In-Depth Pharmacological Profile of PRX933 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: PRX933 hydrochloride

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Abstract

PRX933 hydrochloride, also known by its development codes GW876167 and BVT-933, is a selective agonist of the serotonin 2C (5-HT_{2C}) receptor. This document provides a comprehensive overview of its basic pharmacological profile, drawing from available preclinical and clinical information. **PRX933 hydrochloride** has been investigated for its therapeutic potential in metabolic disorders, primarily obesity, and has undergone Phase IIb clinical trials. Its mechanism of action centers on the activation of 5-HT_{2C} receptors, which are pivotal in regulating appetite and energy balance. This guide consolidates the known data on its receptor binding, functional activity, and preclinical efficacy, alongside the methodologies employed in its evaluation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in a wide array of physiological processes, including mood, cognition, and appetite. The diverse effects of serotonin are mediated by a large family of receptors, among which the 5-HT_{2C} receptor has emerged as a significant target for the development of anti-obesity therapeutics.^[1] Agonism of the 5-HT_{2C} receptor has been shown to decrease food intake and promote weight loss, likely through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus.

PRX933 hydrochloride is a selective 5-HT_{2C} receptor agonist that has been the subject of pharmaceutical development for the treatment of obesity.[2] This technical guide aims to provide a detailed summary of its pharmacological properties to inform further research and development efforts in the field of metabolic diseases.

Physicochemical Properties

A summary of the basic chemical and physical properties of **PRX933 hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **PRX933 Hydrochloride**

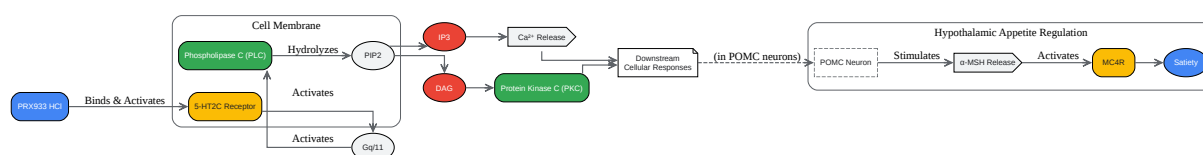
Property	Value
Chemical Name	PRX933 hydrochloride
Synonyms	GW876167 hydrochloride, BVT-933 hydrochloride
Molecular Formula	C ₁₆ H ₂₁ N ₅ O ₂ ·HCl
Molecular Weight	351.83 g/mol
CAS Number	639029-42-8
Target	5-HT _{2C} Receptor
Pathway	GPCR/G Protein; Neuronal Signaling[3]

Non-Clinical Pharmacology

Mechanism of Action

PRX933 hydrochloride exerts its pharmacological effects by selectively binding to and activating the 5-HT_{2C} receptor, a G-protein coupled receptor (GPCR). The 5-HT_{2C} receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. In the context of appetite regulation, the activation of 5-HT_{2C}

receptors on POMC neurons in the arcuate nucleus of the hypothalamus is a key mechanism. This leads to the release of α -melanocyte-stimulating hormone (α -MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[4]



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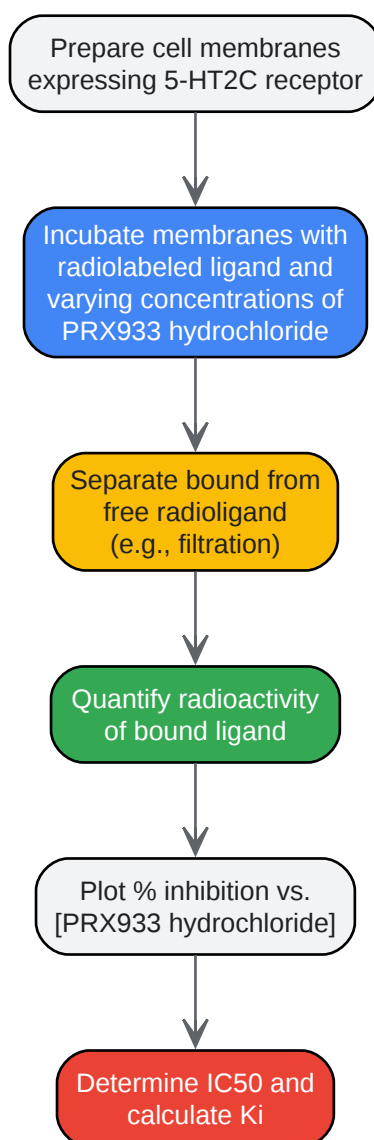
Figure 1: Simplified signaling pathway of **PRX933 hydrochloride**.

Receptor Binding and Functional Activity

While specific quantitative data for **PRX933 hydrochloride**'s binding affinity (K_i) and functional potency (EC_{50} or IC_{50}) from peer-reviewed publications are limited, its classification as a selective 5-HT_{2C} receptor agonist implies high affinity and functional activity at this receptor subtype with lower activity at other serotonin receptors (e.g., 5-HT_{2A} and 5-HT_{2B}) and other neurotransmitter receptors.

Experimental Protocols:

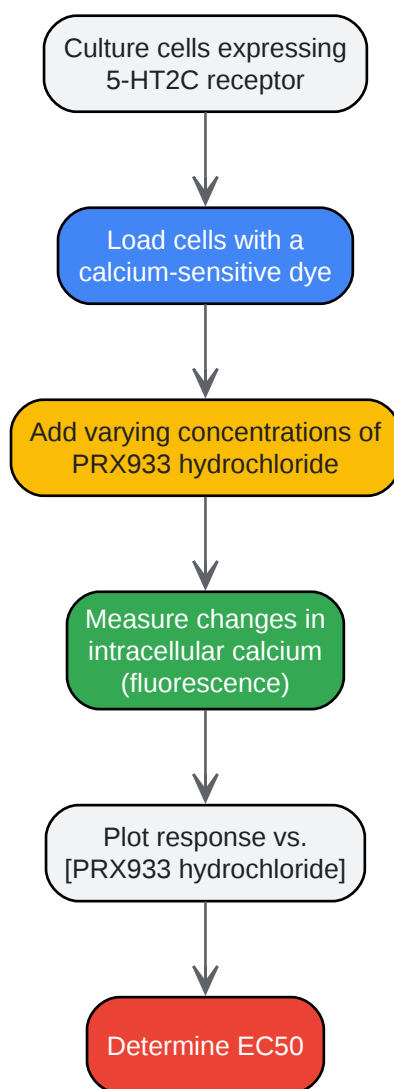
- **Receptor Binding Assays:** Typically, the affinity of a compound for a specific receptor is determined using radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound (**PRX933 hydrochloride**) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC_{50} value, from which the inhibition constant (K_i) can be calculated.



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Figure 2: General workflow for a receptor binding assay.

- **Functional Assays:** The agonist activity of **PRX933 hydrochloride** at the 5-HT2C receptor would be assessed using in vitro functional assays, such as calcium mobilization assays or inositol phosphate accumulation assays. In a calcium mobilization assay, cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of **PRX933 hydrochloride**, activation of the Gq/11 pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. The concentration of the compound that produces 50% of the maximal response is the EC50 value.



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Figure 3: General workflow for a calcium mobilization functional assay.

In Vivo Efficacy

Preclinical studies in animal models of obesity have been crucial in establishing the proof-of-concept for 5-HT_{2C} receptor agonists. For BVT-933, it has been shown to reduce food intake and body weight in rodent models.[2]

Experimental Protocols:

- **Animal Models of Obesity:** Diet-induced obesity (DIO) models in mice or rats are commonly used. In these models, animals are fed a high-fat diet for an extended period to induce

obesity. The test compound (**PRX933 hydrochloride**) is then administered, and its effects on food intake, body weight, and other metabolic parameters are monitored over time.

Clinical Pharmacology

PRX933 hydrochloride, under the name BVT-933, advanced to Phase IIb clinical trials for the treatment of obesity.^[2] A Phase IIa study involving 154 obese patients demonstrated that BVT-933, at two different doses over four weeks, resulted in a statistically significant and clinically relevant reduction in body weight compared to placebo.^[4] The subsequent Phase IIb trial aimed to further assess the effects on body weight, safety, and tolerability in a larger population of 300 obese patients over three months.^[2]

Table 2: Summary of BVT-933 Clinical Trials for Obesity

Trial Phase	Number of Patients	Duration	Key Findings
Phase IIa	154	4 weeks	Statistically significant and clinically relevant weight reduction compared to placebo. ^[4]
Phase IIb	300	3 months	Designed to assess effects on body weight, safety, and tolerability. ^[2]

Conclusion

PRX933 hydrochloride is a selective 5-HT_{2C} receptor agonist that has shown promise as a potential therapeutic agent for obesity. Its mechanism of action, centered on the activation of hypothalamic pathways that regulate satiety, is well-supported by the known pharmacology of the 5-HT_{2C} receptor. While detailed quantitative data from peer-reviewed literature remains limited, the progression of this compound to Phase IIb clinical trials underscores its potential. Further disclosure of preclinical and clinical data would be invaluable for the scientific community to fully understand the pharmacological profile of **PRX933 hydrochloride** and its place in the landscape of anti-obesity therapeutics.

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